molecular formula C12H16O2 B3058189 3-(Methoxymethyl)-2,4,6-trimethylbenzaldehyde CAS No. 88339-51-9

3-(Methoxymethyl)-2,4,6-trimethylbenzaldehyde

Cat. No.: B3058189
CAS No.: 88339-51-9
M. Wt: 192.25 g/mol
InChI Key: FFJBKADHECTFOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reaction conditions, and the steps involved in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity with other substances, its stability under various conditions, and the mechanisms of its reactions .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

  • Photostability Improvement : A study by Arsenyev et al. (2016) demonstrated that the reduction of the aldehyde group in related compounds leads to methoxymethyl analogs. These analogs, upon further oxidation, exhibit substantially increased photostability, especially when replacing the Me substituent with the CH2OMe group (Arsenyev et al., 2016).

  • Synthesis of Aromatic Aldehydes : Azzena et al. (1992) investigated the behavior of various derivatives of 3,4,5-trimethoxybenzaldehyde. They found that specific groups can be selectively removed and substituted with a variety of electrophiles, demonstrating the compound's utility in the synthesis of aromatic aldehydes (Azzena et al., 1992).

  • Synthesis of Chemically Complex Structures : Kumar (1997) detailed a strategy involving a palladium-catalyzed cross-coupling reaction for the synthesis of complex phenolic compounds. This process uses 2-bromo-5-methoxybenzaldehyde and other related compounds as intermediates, highlighting the role of these substances in synthesizing intricate chemical structures (Kumar, 1997).

  • Oxidation and Electrochemical Studies : Urove and Peters (1994) explored the electrochemical reduction of 2,4,6-trimethylbenzaldehyde. Their research provides insights into the electrochemical behavior of such compounds and their potential applications in various chemical processes (Urove & Peters, 1994).

  • Catalysis and Magnetic Properties : A study by Mo et al. (2019) involved the synthesis of hexanuclear clusters using 2-Hydroxy-3-methoxybenzaldehyde and other compounds. This research contributes to our understanding of catalysis and magnetic properties in materials science (Mo et al., 2019).

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard information typically includes the compound’s toxicity, flammability, and environmental impact. It can also include information on safe handling and storage procedures .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to the synthesis process .

Properties

IUPAC Name

3-(methoxymethyl)-2,4,6-trimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-5-9(2)12(7-14-4)10(3)11(8)6-13/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJBKADHECTFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1COC)C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401892
Record name Benzaldehyde, 3-(methoxymethyl)-2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88339-51-9
Record name Benzaldehyde, 3-(methoxymethyl)-2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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